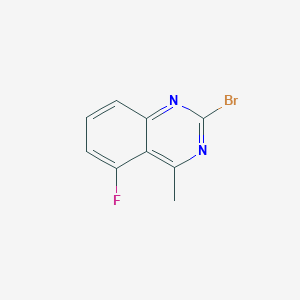

2-(3-Nitrophenyl)-1H-imidazo(4,5-b)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-Nitrophenyl)-1H-imidazo(4,5-b)pyridine is a heterocyclic compound that features an imidazo[4,5-b]pyridine core with a nitrophenyl substituent at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)-1H-imidazo(4,5-b)pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-nitrobenzaldehyde with 2-aminopyridine under acidic conditions to form the imidazo[4,5-b]pyridine core . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, and the mixture is heated to promote cyclization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Reaktionstypen

2-(3-Nitrophenyl)-1H-Imidazo(4,5-b)pyridin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Nitrogruppe kann unter geeigneten Bedingungen zu einer Aminogruppe reduziert werden.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Nitrogruppe.

Cyclisierung: Weitere Cyclisierungsreaktionen können auftreten, um komplexere heterocyclische Strukturen zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Reagenzien sind Wasserstoffgas mit einem Palladiumkatalysator.

Substitution: Reagenzien wie Natriumhydrid und Alkylhalogenide werden häufig verwendet.

Cyclisierung: Saure oder basische Bedingungen können weitere Cyclisierungsreaktionen fördern.

Hauptsächlich gebildete Produkte

Reduktion: 2-(3-Aminophenyl)-1H-Imidazo(4,5-b)pyridin.

Substitution: Verschiedene substituierte Imidazo[4,5-b]pyridin-Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.

Biologie: Untersucht wegen seiner antimikrobiellen Eigenschaften gegen verschiedene Bakterienstämme.

Medizin: Wird auf seine Antikrebsaktivität, insbesondere gegen Brustkrebszellen, untersucht.

Wirkmechanismus

Der Wirkmechanismus von 2-(3-Nitrophenyl)-1H-Imidazo(4,5-b)pyridin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Beispielsweise wird angenommen, dass seine Antikrebsaktivität auf seine Fähigkeit zurückzuführen ist, bestimmte Enzyme zu hemmen, die an der Zellproliferation beteiligt sind . Die Verbindung kann auch mit DNA interagieren, was zur Störung zellulärer Prozesse und letztendlich zum Zelltod führt.

Wirkmechanismus

The mechanism of action of 2-(3-Nitrophenyl)-1H-imidazo(4,5-b)pyridine involves its interaction with specific molecular targets. For example, its anticancer activity is believed to be due to its ability to inhibit certain enzymes involved in cell proliferation . The compound may also interact with DNA, leading to the disruption of cellular processes and ultimately cell death.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-(Substituiertes Phenyl)oxazolo[4,5-b]pyridin: Ähnliche Struktur, jedoch mit einem Oxazolring anstelle eines Imidazolrings.

2-Phenyl-3H-imidazo[4,5-b]pyridin-3-acetamide: Nicht-Benzodiazepin-Anxiolytika mit einem ähnlichen Imidazo[4,5-b]pyridin-Kern.

Einzigartigkeit

2-(3-Nitrophenyl)-1H-Imidazo(4,5-b)pyridin ist einzigartig aufgrund seines spezifischen Substitutionsschemas, das ihm unterschiedliche biologische Aktivitäten verleiht. Das Vorhandensein der Nitrogruppe an der 3-Position des Phenylrings ist besonders wichtig für seine antimikrobiellen und Antikrebs-Eigenschaften .

Eigenschaften

CAS-Nummer |

63581-49-7 |

|---|---|

Molekularformel |

C12H8N4O2 |

Molekulargewicht |

240.22 g/mol |

IUPAC-Name |

2-(3-nitrophenyl)-1H-imidazo[4,5-b]pyridine |

InChI |

InChI=1S/C12H8N4O2/c17-16(18)9-4-1-3-8(7-9)11-14-10-5-2-6-13-12(10)15-11/h1-7H,(H,13,14,15) |

InChI-Schlüssel |

QYNKRSWQVLQTDJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC3=C(N2)C=CC=N3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Phenyl-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871483.png)